4-(3-Fluorophenyl)-3-fluorobenzoic acid

Catalog No.
S6629031
CAS No.
122294-52-4
M.F
C13H8F2O2
M. Wt
234.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Fluorophenyl)-3-fluorobenzoic acid

CAS Number

122294-52-4

Product Name

4-(3-Fluorophenyl)-3-fluorobenzoic acid

IUPAC Name

3-fluoro-4-(3-fluorophenyl)benzoic acid

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)

InChI Key

VGLJBWPKOBYKTL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)O)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)O)F

Here are some general areas where fluorinated aromatic carboxylic acids, like 4-(3-fluorophenyl)-3-fluorobenzoic acid, could be explored in medicinal chemistry:

  • Enzyme Inhibition

    Fluorine atoms can influence the binding affinity of a molecule to an enzyme. By strategically incorporating fluorine atoms, researchers can potentially design molecules that inhibit specific enzymes involved in disease processes [].

  • Ligand Design

    Fluorine atoms can act as hydrogen bond acceptors or donors, influencing the interactions between a ligand and its receptor. This property can be valuable in designing drugs that target specific receptors [].

  • Modulating Protein-Protein Interactions

    Fluorine atoms can sometimes disrupt protein-protein interactions, which are essential for many cellular processes. Disrupting specific protein-protein interactions can be a potential therapeutic strategy for certain diseases [].

4-(3-Fluorophenyl)-3-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine substituents and a phenyl group. Its molecular formula is C13H9F2O2, and it features a complex structure that includes a benzoic acid moiety with fluorine atoms located at the 3 and 4 positions of the aromatic rings. This compound is notable for its potential applications in pharmaceuticals and materials science due to the influence of fluorine on chemical reactivity and biological activity.

Typical for carboxylic acids and aromatic compounds, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, potentially leading to various derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or further transformed into other functional groups.

These reactions highlight the versatility of 4-(3-Fluorophenyl)-3-fluorobenzoic acid in synthetic organic chemistry.

Fluorinated compounds often exhibit unique biological properties, and 4-(3-Fluorophenyl)-3-fluorobenzoic acid is no exception. Research has indicated that fluorinated benzoic acids can possess antimicrobial, anti-inflammatory, and anticancer activities. The presence of fluorine atoms can enhance lipophilicity, potentially improving bioavailability and interaction with biological targets. Specific studies are required to elucidate the exact mechanisms of action and therapeutic potential of this compound.

Several synthesis methods have been reported for producing 4-(3-Fluorophenyl)-3-fluorobenzoic acid:

  • Direct Fluorination: Utilizing fluorinating agents on benzoic acid derivatives.
  • Electrophilic Aromatic Substitution: Starting from 3-fluorobenzoic acid, further substitution can be achieved using electrophiles in the presence of Lewis acids.
  • Coupling Reactions: Employing coupling reactions between appropriate aryl halides and carboxylic acids under palladium catalysis.

These methods allow for the efficient production of this compound while providing opportunities for further functionalization.

4-(3-Fluorophenyl)-3-fluorobenzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug design, particularly in developing new antimicrobial or anticancer agents.
  • Material Science: In the synthesis of polymers or materials where enhanced thermal stability or chemical resistance is desired due to the presence of fluorine.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 4-(3-Fluorophenyl)-3-fluorobenzoic acid focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its pharmacological profile and optimizing its efficacy as a therapeutic agent. Techniques such as molecular docking simulations and binding assays can provide insights into how this compound interacts at the molecular level.

Several compounds share structural similarities with 4-(3-Fluorophenyl)-3-fluorobenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Fluorobenzoic AcidC7H5F O2Simple structure with one fluorine
3-Chloro-4-fluorobenzoic AcidC7H4ClF O2Contains chlorine instead of a second fluorine
4-Amino-3-fluorobenzoic AcidC7H6F N O2Contains an amino group
4-Fluorocinnamic AcidC9H7F O2Contains an additional double bond

The unique aspect of 4-(3-Fluorophenyl)-3-fluorobenzoic acid lies in its dual fluorination pattern combined with a phenyl substituent, which may enhance its biological activity compared to other derivatives.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.04923582 g/mol

Monoisotopic Mass

234.04923582 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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